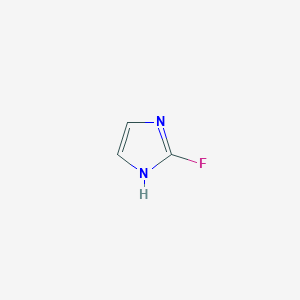

2-Fluoro-1H-imidazole

Vue d'ensemble

Description

“2-Fluoro-1H-imidazole” is a chemical compound with the molecular formula C3H3FN2 . It has an average mass of 86.068 Da and a monoisotopic mass of 86.028023 Da . It is also known by other names such as 1H-Imidazole, 2-fluoro-, 2-Fluor-1H-imidazol, and 2-Fluoro-1H-imidazole HCl .

Synthesis Analysis

The synthesis of imidazoles, including “2-Fluoro-1H-imidazole”, has seen significant advances in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies used for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

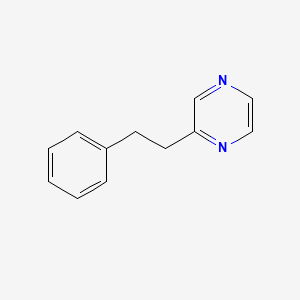

Molecular Structure Analysis

The molecular structure of “2-Fluoro-1H-imidazole” is characterized by an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Chemical Reactions Analysis

Imidazoles, including “2-Fluoro-1H-imidazole”, are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular importance .

Physical And Chemical Properties Analysis

“2-Fluoro-1H-imidazole” has a density of 1.3±0.1 g/cm3, a boiling point of 224.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.1±3.0 kJ/mol and a flash point of 89.6±22.6 °C .

Applications De Recherche Scientifique

Synthesis of Functional Molecules

Imidazoles, including 2-Fluoro-1H-imidazole, are key components in the synthesis of functional molecules used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, such as 2-Fluoro-1H-imidazole, is of strategic importance .

Dyes for Solar Cells and Other Optical Applications

Emerging research is exploring the use of imidazoles in dyes for solar cells and other optical applications . The unique properties of imidazoles make them suitable for these applications .

Functional Materials

Imidazoles are being deployed in the development of functional materials . These materials have a wide range of applications, including in the electronics industry .

Catalysis

Imidazoles are also used in catalysis . They can act as catalysts in a variety of chemical reactions, enhancing the efficiency and selectivity of these processes .

Fluorescent Molecules

Imidazole derivatives, including 2-Fluoro-1H-imidazole, have been synthesized to create strongly fluorescent molecules . These molecules have potential applications in security systems, displays, sensors, memory devices, data storage, and optoelectronic devices, including organic light-emitting diodes (OLEDs) .

Safety and Hazards

Safety information for “2-Fluoro-1H-imidazole” suggests that it may form combustible dust concentrations in air and is harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment when handling this compound .

Orientations Futures

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including “2-Fluoro-1H-imidazole”, is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Mécanisme D'action

Target of Action

2-Fluoro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound that is a key component in many functional molecules . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple bonds and interact with a variety of biological targets .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The chemical properties of imidazole, such as its solubility in water and other polar solvents, may influence its stability and efficacy in different environments .

Propriétés

IUPAC Name |

2-fluoro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFZAUNJFRYZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339888 | |

| Record name | 2-Fluoro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1H-imidazole | |

CAS RN |

57212-34-7 | |

| Record name | 2-Fluoro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

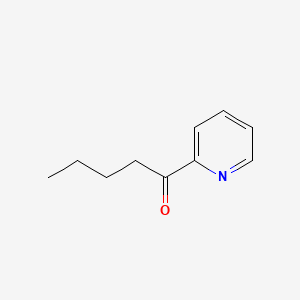

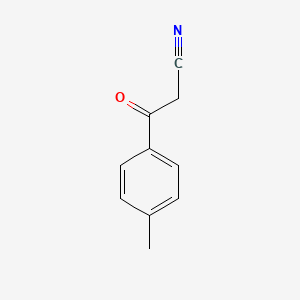

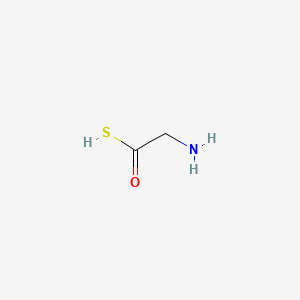

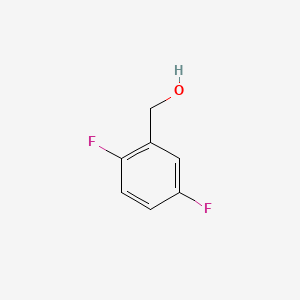

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

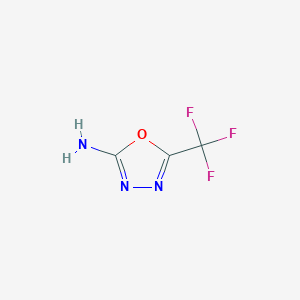

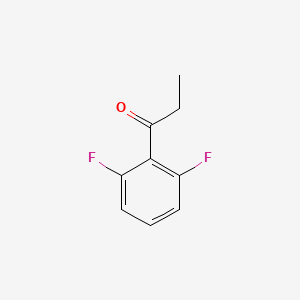

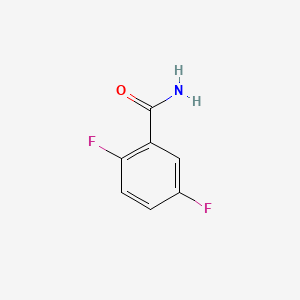

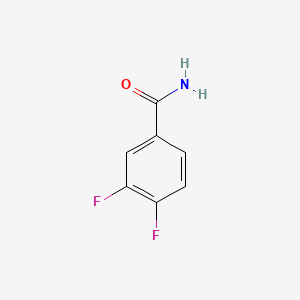

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.